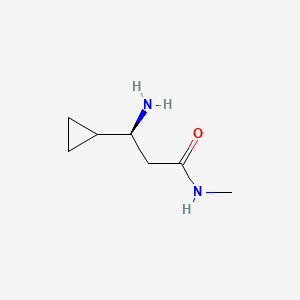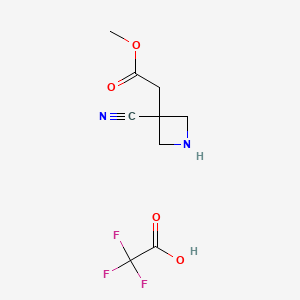
Potassium ((1-(difluoromethyl)cyclobutyl)methyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide typically involves the reaction of {[1-(difluoromethyl)cyclobutyl]methyl}boronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired potassium trifluoroboranuide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale applications in various industries .
化学反应分析
Types of Reactions
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The compound readily participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide include palladium catalysts, bases such as potassium phosphate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). Reaction conditions are typically mild, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from reactions involving this compound include various substituted cyclobutyl derivatives, boronic acids, and boronates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学研究应用
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide has a wide range of scientific research applications:
作用机制
The mechanism by which potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the palladium-catalyzed cross-coupling process .
相似化合物的比较
Similar Compounds
- Potassium trifluoroborate
- Potassium difluoromethylborate
- Potassium cyclobutylborate
Uniqueness
Potassium {[1-(difluoromethyl)cyclobutyl]methyl}trifluoroboranuide is unique due to the presence of both difluoromethyl and cyclobutyl groups, which impart distinct chemical properties. This compound exhibits higher reactivity and selectivity in cross-coupling reactions compared to other similar compounds, making it a valuable reagent in organic synthesis .
属性
分子式 |
C6H9BF5K |
|---|---|
分子量 |
226.04 g/mol |
IUPAC 名称 |
potassium;[1-(difluoromethyl)cyclobutyl]methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF5.K/c8-5(9)6(2-1-3-6)4-7(10,11)12;/h5H,1-4H2;/q-1;+1 |
InChI 键 |
DKNNNTUMBICPSU-UHFFFAOYSA-N |
规范 SMILES |
[B-](CC1(CCC1)C(F)F)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


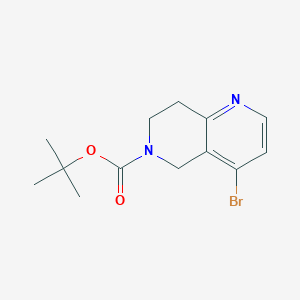

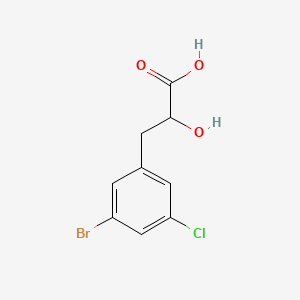

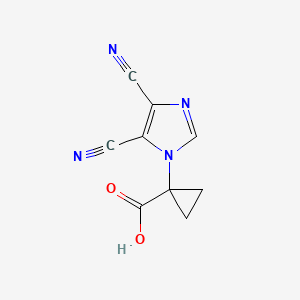
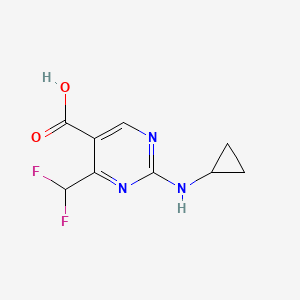
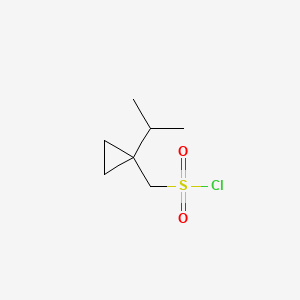

![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)

![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)

